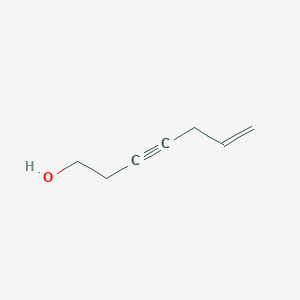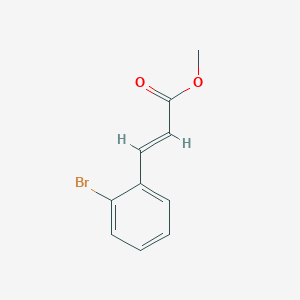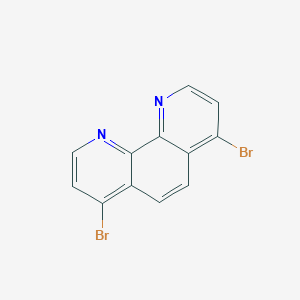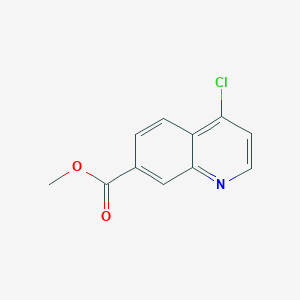![molecular formula C14H19N3O B179129 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- CAS No. 1023-87-6](/img/structure/B179129.png)
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 5]decan-4-one, 1-(4-methylphenyl)-.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- in laboratory experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of novel polymers and materials. Studies could focus on developing new synthetic methods and characterizing the properties of the resulting materials. Finally, another direction is to investigate its potential as a catalyst for various chemical reactions. Studies could focus on optimizing the catalytic activity of this compound and exploring its potential in different types of reactions.
Méthodes De Synthèse
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone to form the desired product. Another method involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone in the presence of a catalytic amount of copper(II) sulfate pentahydrate to form the desired product.
Applications De Recherche Scientifique
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
1023-87-6 |
|---|---|
Nom du produit |
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- |
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
Clé InChI |
FKTLPANFGXXTMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
SMILES canonique |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Synonymes |
1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



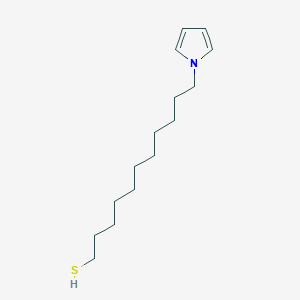
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
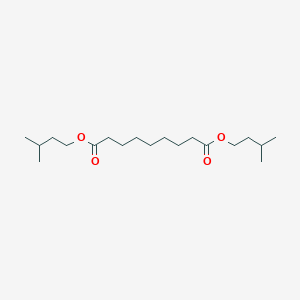
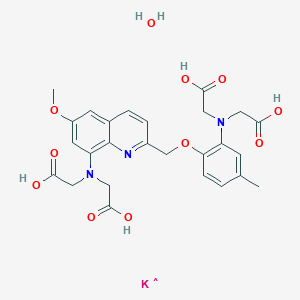
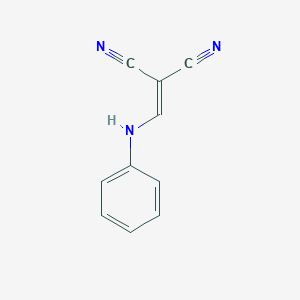
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
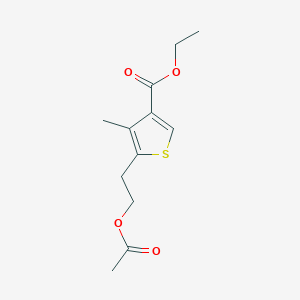
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)
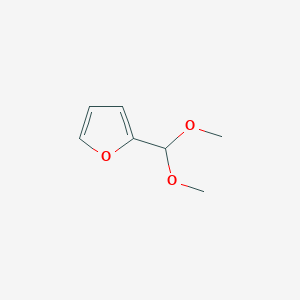
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
